(2Z)-2-[(butanoyloxy)imino]-N-(2,4-difluorophenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenylidene core and a difluorophenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves multiple steps, starting with the preparation of the chromenylidene core and the difluorophenyl group. The synthetic route typically includes:
Formation of the Chromenylidene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the chromenylidene structure.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable difluorophenyl reagent reacts with the chromenylidene core.
Coupling with Amino Butanoate: The final step involves coupling the intermediate product with amino butanoate under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the chromenylidene core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
[(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE can be compared with similar compounds such as:
[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE: This compound has a similar structure but with a fluorophenyl group instead of a difluorophenyl group.
[(2Z)-3-[(2,4-DICHLOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE: This compound has a dichlorophenyl group, which may result in different chemical and biological properties.
The uniqueness of [(2Z)-3-[(2,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE lies in its specific difluorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H16F2N2O4 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(Z)-[3-[(2,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] butanoate |
InChI |
InChI=1S/C20H16F2N2O4/c1-2-5-18(25)28-24-20-14(10-12-6-3-4-7-17(12)27-20)19(26)23-16-9-8-13(21)11-15(16)22/h3-4,6-11H,2,5H2,1H3,(H,23,26)/b24-20- |
InChI Key |
BWLCXFVHBRMMHP-GFMRDNFCSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.